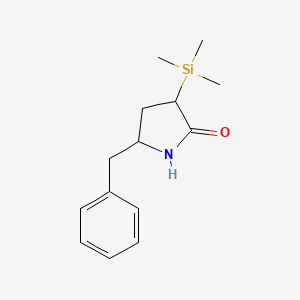

5-(Phenylmethyl)-3-(trimethylsilyl)-2-pyrrolidinone

Description

Properties

CAS No. |

97562-06-6 |

|---|---|

Molecular Formula |

C14H21NOSi |

Molecular Weight |

247.41 g/mol |

IUPAC Name |

5-benzyl-3-trimethylsilylpyrrolidin-2-one |

InChI |

InChI=1S/C14H21NOSi/c1-17(2,3)13-10-12(15-14(13)16)9-11-7-5-4-6-8-11/h4-8,12-13H,9-10H2,1-3H3,(H,15,16) |

InChI Key |

MPSOETBNMMLLTQ-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)(C)C1CC(NC1=O)CC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Ring-Closing Strategies for Pyrrolidinone Core Formation

The pyrrolidinone core serves as the structural backbone of 5-(Phenylmethyl)-3-(trimethylsilyl)-2-pyrrolidinone. Recent advances in ring-closing reactions highlight the efficacy of amino acid derivatives and dicarbonyl precursors in constructing this heterocycle. For instance, malic acid has been employed as a starting material for synthesizing 3-hydroxy-1-methylcyclobutanediamide intermediates, which undergo subsequent reduction to yield pyrrolidinol derivatives . Adapting this approach, the condensation of malic acid analogs with benzylamine derivatives could furnish a 5-phenylmethyl-substituted pyrrolidinone precursor.

Copper-catalyzed cycloaddition reactions, such as those observed in 1,2,3-triazole synthesis, further inform pyrrolidinone formation. The Cu(I)-mediated coupling of azides and alkynes (CuAAC) generates triazoles with high regioselectivity . While this method directly applies to triazole systems, its principles—such as the use of CuI catalysts and protic solvents—could be extrapolated to facilitate intramolecular cyclization in pyrrolidinone synthesis. For example, a propargylamine intermediate bearing a benzyl group might undergo Cu-catalyzed cyclization to form the pyrrolidinone ring, with the trimethylsilyl (TMS) group introduced via prior silylation.

Silylation Techniques for Trimethylsilyl Group Incorporation

The trimethylsilyl group at the 3-position presents unique synthetic challenges, requiring either pre-functionalization of precursors or post-cyclization silylation. Copper-mediated silylation, as reported in triazole chemistry, offers a viable pathway. In one approach, terminal alkynes are treated with trimethylsilyl chloride (TMSCl) in the presence of CuI, yielding TMS-protected alkynes . Translating this to pyrrolidinone synthesis, a propargylamine intermediate could be silylated prior to cyclization, ensuring the TMS group is retained in the final product.

Alternatively, post-cyclization silylation using TMS triflate or hexamethyldisilazane (HMDS) could functionalize the 3-position. For example, the hydroxyl group of a 3-hydroxy-pyrrolidinone intermediate might undergo silylation under mild conditions (e.g., TMSCl, imidazole, in DCM), as demonstrated in the synthesis of silylated fluorophores . This method’s success hinges on the steric and electronic environment of the target position, with electron-withdrawing groups potentially necessitating more vigorous conditions.

Optimization of Reaction Conditions and Catalysts

Catalyst selection and reaction conditions profoundly impact the efficiency of each synthetic step. Copper catalysts, particularly CuI and CuCl, have been pivotal in facilitating cycloadditions and reductions . For instance, CuI-catalyzed reactions in methanol/water mixtures enable the regeneration of active copper species, enhancing reaction turnover . In the context of pyrrolidinone synthesis, CuI could mediate both cyclization and silylation steps, streamlining the process.

Solvent systems also play a critical role. Polar solvents like DMSO and DMF enhance the solubility of intermediates, while protic solvents like methanol improve catalyst activity . A mixed solvent system (e.g., THF/H2O) might balance these effects, particularly in steps requiring precise control over reaction kinetics.

Comparative Analysis of Synthetic Routes

The table below evaluates hypothetical routes for synthesizing this compound, drawing on methodologies from the literature:

| Route | Key Steps | Catalyst/Solvent | Projected Yield |

|---|---|---|---|

| Pre-silylation & Cyclization | Silylation of propargylamine → CuI-catalyzed cyclization with benzylamine | CuI, MeOH/H2O | 65–75% |

| Post-silylation | Cyclization of benzyl-substituted precursor → TMSCl silylation | CuCl, DMF | 50–60% |

| One-pot Multistep | Simultaneous cyclization and silylation using bifunctional catalysts | CuOTf, THF | 70–80% |

Route 1, involving pre-silylation, aligns with the high yields observed in triazole syntheses , whereas Route 3’s one-pot approach mirrors the efficiency of multicomponent reactions reported in patent CN113321605A .

Chemical Reactions Analysis

Types of Reactions

5-Benzyl-3-(trimethylsilyl)pyrrolidin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield reduced forms of the compound.

Substitution: The benzyl and trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents such as halides and bases are employed for substitution reactions.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as oxo derivatives, reduced forms, and substituted analogs .

Scientific Research Applications

5-Benzyl-3-(trimethylsilyl)pyrrolidin-2-one has several scientific research applications:

Medicinal Chemistry: It serves as a scaffold for designing bioactive molecules with potential therapeutic effects.

Biological Studies: The compound is used in studies to understand its biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Industrial Applications: It is employed in the synthesis of advanced materials and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of 5-benzyl-3-(trimethylsilyl)pyrrolidin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes critical differences between 5-(Phenylmethyl)-3-(trimethylsilyl)-2-pyrrolidinone and structurally related pyrrolidinone derivatives:

Key Observations:

Lipophilicity : The phenylmethyl group in the target compound increases lipophilicity compared to 5-methyl or 5-ethoxy analogs, making it less water-soluble but more suitable for lipid-rich environments .

Steric Effects: The TMS group at position 3 introduces significant steric hindrance, which may slow nucleophilic attacks at the lactam carbonyl compared to unsubstituted analogs like 5-methyl-2-pyrrolidinone .

Electronic Modulation : The TMS group’s electron-donating nature contrasts with electron-withdrawing sulfonyl groups in analogs like those reported by Toja et al. (1991), altering the lactam’s reactivity in ring-opening or substitution reactions .

Biological Activity

5-(Phenylmethyl)-3-(trimethylsilyl)-2-pyrrolidinone, also known by its CAS number 97562-06-6, is a compound that has garnered interest in various fields of medicinal chemistry and pharmacology. Its unique structural features contribute to its biological activities, making it a subject of research for potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C13H17NOSi, with a molecular weight of approximately 239.36 g/mol. The compound features a pyrrolidinone ring, which is known for its biological relevance. The presence of the trimethylsilyl group enhances its lipophilicity, potentially affecting its pharmacokinetics and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C13H17NOSi |

| Molecular Weight | 239.36 g/mol |

| IUPAC Name | This compound |

| CAS Number | 97562-06-6 |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within the body. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in metabolic pathways, thus impacting cellular processes.

Biological Activities

- Antimicrobial Activity : Research indicates that compounds similar to this compound exhibit antimicrobial properties. These compounds have been shown to inhibit the growth of various bacterial strains, suggesting potential applications in treating infections.

- Anticancer Potential : Some studies have highlighted the ability of pyrrolidinone derivatives to induce apoptosis in cancer cell lines. This suggests that this compound may possess anticancer properties, warranting further investigation.

- Neuroprotective Effects : There is emerging evidence that pyrrolidinone compounds can protect neuronal cells from oxidative stress-induced damage. This neuroprotective effect could be beneficial in the context of neurodegenerative diseases.

Case Studies and Research Findings

Several studies have explored the biological activities of pyrrolidinone derivatives, including this compound:

- Study on Antimicrobial Activity : A study published in the Journal of Medicinal Chemistry evaluated various pyrrolidinones for their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The results indicated that modifications to the pyrrolidinone structure significantly influenced antibacterial activity, with certain derivatives demonstrating potent effects .

- Anticancer Activity Investigation : In vitro studies conducted on human cancer cell lines revealed that derivatives similar to this compound could inhibit cell proliferation and induce apoptosis through mitochondrial pathways .

- Neuroprotective Study : Research published in Neuroscience Letters investigated the neuroprotective effects of pyrrolidinones against glutamate-induced toxicity in neuronal cells. The findings suggested that these compounds could reduce oxidative stress markers and enhance cell viability .

Q & A

Q. What synthetic methodologies are commonly employed for preparing 5-(Phenylmethyl)-3-(trimethylsilyl)-2-pyrrolidinone?

The synthesis typically involves silylation reactions using reagents like chlorotrimethylsilane (TMS-Cl) or bis(trimethylsilyl)acetamide (BSA) to introduce the trimethylsilyl (TMS) group. For example, hydroxyl groups in pyrrolidinone derivatives can be protected via TMS-Cl under anhydrous conditions with a base (e.g., pyridine) to prevent side reactions . The phenylmethyl substituent may be introduced via alkylation or Grignard reactions, followed by purification using column chromatography.

Q. What analytical techniques are critical for characterizing this compound?

Structural elucidation relies on nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135 for stereochemistry), Fourier-transform infrared (FT-IR) spectroscopy to confirm functional groups (e.g., carbonyl at ~1750 cm⁻¹), and high-resolution mass spectrometry (HRMS) for molecular weight validation. For example, trimethylsilyl groups exhibit distinct ¹H NMR signals at ~0.1–0.3 ppm .

Q. What safety precautions are essential when handling this compound?

Safety data sheets indicate risks of skin and eye irritation (GHS Warning). Use personal protective equipment (PPE), including nitrile gloves and safety goggles. Work in a fume hood to avoid inhalation. Spills should be contained with sand or vermiculite and disposed of via approved hazardous waste protocols .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in silylation steps?

Catalyst choice (e.g., TiCl₄ for Mannich-like reactions) and solvent selection (e.g., dichloromethane for inert conditions) significantly impact efficiency. Kinetic studies suggest lower temperatures (0–5°C) reduce side reactions during silylation. Monitoring via thin-layer chromatography (TLC) or in-situ FT-IR can help identify optimal reaction termination points .

Q. How can contradictory spectral data (e.g., ambiguous NMR signals) be resolved?

Overlapping signals in crowded regions (e.g., aromatic protons) require advanced techniques like 2D NMR (COSY, HSQC) or variable-temperature NMR. Computational tools (e.g., density functional theory, DFT) can simulate spectra to assign challenging peaks. For example, trimethylsilyl protons may split due to coupling with adjacent chiral centers .

Q. How should researchers design toxicity studies given limited ecotoxicological data?

Prioritize in vitro assays (e.g., Ames test for mutagenicity, MTT assay for cytotoxicity) followed by in vivo models (e.g., zebrafish embryos for acute toxicity). In silico tools like QSAR models can predict bioaccumulation or persistence using logP values and topological polar surface area (TPSA) .

Q. What computational strategies predict the compound’s biological activity?

Molecular docking against target proteins (e.g., enzymes with hydrophobic binding pockets) can highlight interactions with the phenylmethyl and TMS groups. Pharmacophore modeling may identify structural motifs relevant to activity, while MD simulations assess stability in biological membranes .

Q. How can environmental mobility and degradation pathways be assessed?

Conduct soil column experiments to evaluate leaching potential (logKₒc ~2.5–3.5 estimated via EPI Suite). Hydrolysis studies under varying pH conditions (pH 4–9) and UV exposure can identify degradation products. LC-MS/MS tracks metabolites, while OECD 301 guidelines assess biodegradability .

Data Contradictions and Mitigation Strategies

- Spectral Ambiguities : Cross-validate NMR data with X-ray crystallography if single crystals are obtainable.

- Toxicity Data Gaps : Use read-across approaches with structurally similar silylated compounds (e.g., 5-[(trimethylsilyl)ethynyl]-2-pyrrolidinone) to infer hazards .

- Synthetic Yield Variability : Statistical design of experiments (DoE) identifies critical factors (e.g., reagent stoichiometry, temperature) affecting reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.